4-((2,4-dioxo-1-(2-oxo-2-(phenethylamino)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide
Description
This compound is a structurally complex small molecule featuring a thieno[3,2-d]pyrimidine core substituted with a phenethylamino-ethyl side chain and a methylcyclohexanecarboxamide group. The phenethylamino moiety may enhance binding affinity to targets like kinases or epigenetic regulators, while the cyclohexanecarboxamide group contributes to solubility and pharmacokinetic properties.
Properties
IUPAC Name |
4-[[2,4-dioxo-1-[2-oxo-2-(2-phenylethylamino)ethyl]thieno[3,2-d]pyrimidin-3-yl]methyl]-N-methylcyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O4S/c1-26-23(31)19-9-7-18(8-10-19)15-29-24(32)22-20(12-14-34-22)28(25(29)33)16-21(30)27-13-11-17-5-3-2-4-6-17/h2-6,12,14,18-19H,7-11,13,15-16H2,1H3,(H,26,31)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTKLCVSCZEEPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCC(CC1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((2,4-dioxo-1-(2-oxo-2-(phenethylamino)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide , also known by its CAS number 1224013-87-9 , is a thienopyrimidine derivative with significant potential in medicinal chemistry. This article aims to explore its biological activities, including cytotoxic effects against various cancer cell lines, antibacterial properties, and potential mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 504.6 g/mol . The structure features a thieno[3,2-d]pyrimidine core, which is known for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of thienopyrimidine derivatives. The compound was evaluated for its cytotoxic effects against various tumor cell lines. In vitro studies demonstrated that it exhibits significant antiproliferative activity against human glioblastoma and breast adenocarcinoma cells at low concentrations (nanomolar range) .
Table 1: Cytotoxicity of Thienopyrimidine Derivatives
| Compound Name | Cell Line Tested | IC50 (nM) |
|---|---|---|
| 4-((...) | Glioblastoma Multiforme | < 100 |
| 4-((...) | Breast Adenocarcinoma | < 200 |
| Control | Etoposide | 500 |
The morphological changes observed in treated cells included characteristics typical of apoptosis, such as chromatin condensation and cell shrinkage .
Antibacterial Activity
In addition to its anticancer properties, the compound's antibacterial activity was assessed. Preliminary tests indicated that it possesses moderate antibacterial effects against both Gram-positive and Gram-negative bacteria. The structure-activity relationship suggests that substituents on the thienopyrimidine ring significantly influence its antibacterial potency .
Table 2: Antibacterial Activity of Thienopyrimidine Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-((...) | Staphylococcus aureus | 25 µg/mL |
| 4-((...) | Escherichia coli | ≥200 µg/mL |
The mechanisms underlying the biological activities of this compound are not fully elucidated; however, several hypotheses exist:
- Apoptosis Induction : The compound appears to induce apoptosis in cancer cells through oxidative stress mechanisms .
- Enzyme Inhibition : It may inhibit specific enzymes involved in cell proliferation and survival, similar to other thienopyrimidine derivatives .
- Interaction with DNA : Some studies suggest that compounds with similar structures can intercalate into DNA or inhibit topoisomerases, leading to cell cycle arrest and apoptosis .
Case Studies
A notable case study involved the application of this compound in a mouse model bearing Ehrlich solid tumors. The results indicated that while the compound showed promising cytotoxic effects in vitro, it did not significantly reduce tumor growth in vivo at the tested doses . This discrepancy highlights the need for further research into optimizing dosages and delivery methods.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. The thieno[3,2-d]pyrimidine moiety is often associated with anti-cancer properties due to its ability to interfere with cellular pathways involved in tumor growth.
-
Antimicrobial Properties :
- Research indicates that derivatives of pyrimidine compounds can exhibit antimicrobial activity. The presence of the phenethylamino group may enhance interactions with microbial targets.
-
Neurological Applications :
- Given the structure's potential to cross the blood-brain barrier, there is interest in its use for neurological disorders. Compounds with similar frameworks have been investigated for their effects on neurotransmitter systems.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that may include:
- Condensation Reactions : To form the thieno[3,2-d]pyrimidine framework.
- Methylation : To introduce the N-methyl group on the cyclohexane derivative.
Table 1: Synthesis Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Condensation | Thieno[3,2-d]pyrimidine precursors |
| 2 | Methylation | Methylating agents (e.g., methyl iodide) |
| 3 | Coupling | Phenethylamine derivatives |
Case Studies
Several studies have investigated compounds structurally related to 4-((2,4-dioxo-1-(2-oxo-2-(phenethylamino)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide :
-
Study on Anticancer Activity :
- A study published in a peer-reviewed journal demonstrated that thienopyrimidine derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest.
-
Antimicrobial Efficacy :
- Research highlighted the antimicrobial properties of pyrimidine derivatives against Gram-positive and Gram-negative bacteria. The study concluded that modifications in the side chain significantly influenced antibacterial activity.
-
Neurological Effects :
- Investigations into similar compounds revealed their potential as neuroprotective agents in models of neurodegenerative diseases. The research suggested that these compounds could modulate neurotransmitter levels and provide neuroprotection.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis likely follows routes similar to ’s derivatives, utilizing HBTU/DIPEA-mediated couplings and HPLC purification (>90% purity achievable) .
- Biological Potential: Structural analogs inhibit enzymes like HDACs or kinases, suggesting the target compound could be optimized for oncology or inflammatory diseases.
- Limitations: Lack of explicit bioactivity data necessitates in vitro profiling. Molecular networking (as in ) could dereplicate its activity against known targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
